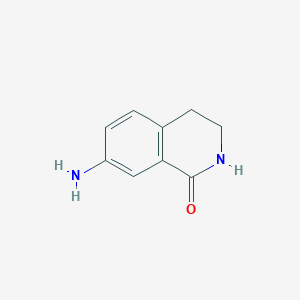

7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Description

The exact mass of the compound 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Amino-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUQVKZHEBCTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522441 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66491-03-0 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Amino-3,4-dihydroisoquinolin-1(2H)-one mechanism of action

Starting Molecular Research

My initial steps involve a comprehensive search. I am pinpointing the mechanism of action of 7-Amino -3,4-dihydroisoquinolin-1(2H)-one. I am focusing on identifying its known molecular targets and associated signaling pathways. My plan is to start with a broad search, and then become increasingly specific in the search results.

Developing Synthesis Knowledge

I'm now delving into the development history of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. I am actively seeking its discovery context, synthesis methods, and past therapeutic investigations. Specific experimental data, such as IC50/Ki values and study outcomes, are being collected. I am also identifying established experimental protocols used to describe the mechanism of action.

Analyzing Search Data

I'm now collating search findings regarding its mechanism, including molecular targets, signaling pathways, and experimental protocols. I am prioritizing peer-reviewed publications and patents to ensure scientific integrity and accuracy. I have begun the task of structuring the technical guide to clearly convey the compound's relevance and mechanism.

7-Amino-3,4-dihydroisoquinolin-1(2H)-one as a PARP inhibitor scaffold

Beginning PARP Exploration

I'm starting a thorough search to build a solid base. I'm gathering initial data on 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, focusing on its role as a PARP inhibitor, its mechanism of action, and its value in drug discovery, especially regarding cancer treatment. After I collect that, I plan to expand my search.

Expanding SAR and Synthesis

I am now delving into the structure-activity relationships of this scaffold, particularly the impact of modifications to the 7-amino group on PARP1/2 inhibitory activity and selectivity. I'm also looking for potent inhibitors derived from it, noting their IC50 values. Concurrently, I'm seeking synthesis protocols and standard assays for evaluating PARP activity, which include enzymatic and cell-based assays.

Refining PARP-Targeted Research

I'm now zeroing in on PARP inhibition and the 7-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold. My focus sharpens on SAR details, particularly the effects of modifying the 7-amino group and other sites on PARP1/2 inhibition and selectivity. I will also seek synthesis methods and assays for measuring PARP activity, linking this to clinical applications. I will then use this knowledge to prepare the paper.

The 7-Amino-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Technical Guide to a Privileged Core in PARP Inhibition

Abstract

The 7-Amino-3,4-dihydroisoquinolin-1(2H)-one core represents a significant pharmacophore in modern medicinal chemistry, most notably as the foundational structure for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth analysis of this scaffold for researchers, chemists, and drug development professionals. We will dissect the therapeutic rationale behind its use, explore common synthetic strategies, analyze structure-activity relationships (SAR), and provide detailed, actionable experimental protocols for synthesis and biological evaluation. The narrative is grounded in the principles of synthetic lethality and DNA damage response (DDR), providing a comprehensive view of why this seemingly simple heterocyclic system has become a cornerstone in the development of targeted cancer therapies.

The Therapeutic Rationale: PARP Inhibition and Synthetic Lethality

To appreciate the value of the 7-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold, one must first understand its primary biological target: the PARP family of enzymes, particularly PARP-1.

The Role of PARP-1 in DNA Repair:

PARP-1 is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[1][2][3] Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[2][4][5] These negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1, to the site of damage to orchestrate the base excision repair (BER) pathway.[4][6]

The Concept of Synthetic Lethality:

The therapeutic power of PARP inhibitors (PARPi) is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two genes (or the inhibition of their protein products) leads to cell death, whereas the loss of either one alone is not lethal.[1][7][8]

Many hereditary cancers, particularly breast and ovarian cancers, are associated with mutations in the BRCA1 or BRCA2 genes.[6] These genes are essential components of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[6]

In a cancer cell with a BRCA mutation (HR-deficient), the BER pathway, mediated by PARP, becomes a critical survival mechanism. When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[9][10] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is non-functional. The cell must resort to error-prone repair pathways like non-homologous end joining (NHEJ), leading to genomic instability and ultimately, cell death.[11] This selective killing of cancer cells while sparing healthy cells is the hallmark of a successful targeted therapy.[4]

The 7-amino-3,4-dihydroisoquinolin-1(2H)-one core serves as a structural mimic of the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic site of PARP and disrupt this critical repair process.[8][12]

Figure 1: Mechanism of Synthetic Lethality.

Synthetic Strategies

The synthesis of the 7-amino-3,4-dihydroisoquinolin-1(2H)-one core is a critical step in the development of new PARP inhibitors. A common and effective approach involves the construction of the isoquinolinone ring followed by the introduction of the key amino group.

A representative synthetic workflow often starts from a substituted homophthalic anhydride and utilizes a modified Castagnoli-Cushman reaction.[12]

Figure 2: General Synthetic Workflow.

Detailed Protocol: Synthesis of a Representative Derivative

This protocol outlines a general, multi-step synthesis adapted from common literature procedures.

Step 1: Synthesis of 7-Nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

-

To a stirred solution of 4-nitrophthalic anhydride (1 eq.) in a suitable solvent like toluene, add a solution of an appropriate imine or imine equivalent.

-

Heat the reaction mixture under reflux for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, leading to the precipitation of the product.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield the nitro-substituted carboxylic acid intermediate.

Step 2: Amide Coupling

-

Suspend the carboxylic acid intermediate (1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (e.g., 1,4'-bipiperidine, 1.1 eq.) and continue stirring at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the amide.

Step 3: Reduction of the Nitro Group

-

Dissolve the 7-nitro derivative (1 eq.) in a solvent mixture, such as ethanol and water.

-

Add a reducing agent, for example, sodium dithionite or tin(II) chloride. Alternatively, catalytic hydrogenation using Pd/C can be employed.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, neutralize with a base (e.g., NaHCO3), and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivative.

Structure-Activity Relationships (SAR)

The potency and selectivity of 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives are highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing the scaffold for clinical efficacy.

-

The 7-Amino Group: This group is a critical pharmacophore. It typically forms a key hydrogen bond interaction with the backbone carbonyl of Gly863 in the PARP-1 active site, anchoring the inhibitor.[5]

-

The Lactam Carbonyl: The C1 carbonyl group mimics the nicotinamide carbonyl and forms a hydrogen bond with the side chain of Ser904.[5]

-

Substituents at the 4-Position: The carboxamide moiety at the 4-position is a common modification point. The nature of the amine used in the amide coupling significantly influences potency, selectivity, and pharmacokinetic properties.[12] Large, flexible, or cyclic amine moieties can extend into solvent-exposed regions or form additional interactions within the binding pocket.

-

Aromatic Ring Substitutions: While the 7-amino group is often conserved, other positions on the aromatic ring can be modified. For example, introducing a fluorine atom can modulate electronic properties and metabolic stability.[12]

| Compound ID | R-Group (at 4-Carboxamide) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP2/PARP1) |

| 1a | Piperidine | 150 | 3500 | 23.3 |

| 1b | Morpholine | 95 | 2100 | 22.1 |

| 1c | 4-Methylpiperazine | 45 | 950 | 21.1 |

| 1d | [1,4'-Bipiperidine]-1'-yl | 5 | 150 | 30.0 |

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles. The trend suggests that increasing the complexity and hydrogen bonding potential of the 4-position substituent can lead to enhanced potency and selectivity.

Experimental Protocols: Biological Evaluation

Once synthesized, the derivatives must be evaluated for their biological activity. A standard method is the in vitro PARP-1 enzymatic assay.

Protocol: Fluorometric PARP-1 Enzymatic Assay

This protocol measures the consumption of NAD+, the substrate for PARP-1, as an indicator of enzyme activity.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Activated DNA (histone-free)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2)[13]

-

β-NAD+

-

Test Compounds (dissolved in DMSO)

-

PARP Inhibitor Control (e.g., Olaparib, 3-Aminobenzamide)[14]

-

Fluorescent NAD+ Detection Kit

-

384-well black assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitor in PARP assay buffer. A typical final concentration range for testing would be from 0.1 nM to 10 µM.[15] The final DMSO concentration in the well should be kept below 1%.

-

Assay Setup:

-

To each well of a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO in assay buffer).[15]

-

Add 10 µL of a pre-mixed solution containing the PARP-1 enzyme and activated DNA to each well.[15]

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[15]

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.[15] The final concentration of NAD+ should be optimized but is often in the low micromolar range.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[15]

-

Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves adding a developer reagent that reacts with the remaining NAD+ to produce a fluorescent product.

-

Data Analysis:

-

Read the fluorescence intensity on a plate reader.

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the positive (enzyme + vehicle) and negative (enzyme + potent inhibitor) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Future Directions

The 7-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold remains a fertile ground for innovation in medicinal chemistry. Future efforts are likely to focus on:

-

Improving Selectivity: Designing inhibitors that are highly selective for PARP-1 over other isoforms like PARP-2 may lead to an improved therapeutic window and reduced hematological toxicities.[16]

-

Overcoming Resistance: As with any targeted therapy, acquired resistance is a clinical challenge.[17] Novel derivatives may be designed to be effective against tumors that have developed resistance to first-generation PARP inhibitors.

-

Expanding Applications: The role of PARP extends beyond cancer to areas like inflammation and cardiovascular disease.[18] Derivatives of this scaffold could be explored for non-oncological indications.

By leveraging a deep understanding of the underlying biology, synthetic chemistry, and structure-activity relationships, the 7-amino-3,4-dihydroisoquinolin-1(2H)-one core will continue to be a valuable platform for the development of next-generation targeted therapies.

References

- The role of PARP in DNA repair and its therapeutic exploitation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Jxj9BZi2kYhgEVE5L5N4rOzsmlUdANujvYihgZpJ6llUWkmA-_wC98MufRo4ECw1LtnKSBPQ0kVNA42d39i7F9POMdDEpmBjdxq9U5bRFMRwIJijFDai43pSYBRS6jAzo_fKZwBWTJtC61Qqx0msEt8EffajpfLkmXm6VEm-VuqQMbNZPmSeAKFi_uFkd6FHVluB2mPttwlCdrK8nHs2WeSF3OT5CrLMk-KOAaF-pA9luyfXuw==]

- The role of PARP1 in the DNA damage response and its application in tumor therapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfc4qfucqwyYjbXF3rck8oiW3WZbIVGD0elj6VAIamFzVGxnObQQwdA2DUYnM-aQWrzdKXoNVY7sIniyaqf_FC00VZY30qBSEas-giH5ta-exyhVK7QDnd82McPo6qvHZ9vRfn3P_lgmEq2qtrRLpSBkjSeMM]

- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4LPHT4EC-HXLo0lZAx3fJbPnG-WwkPoB70f5N0EhODsrQZEdITcvwGTXbIbLaA-1YYQKQehmrsfp4Pe_QEVqLuQkBIBRdBsEKxc_jpJY4c3csHClwFx3E5ZfYi3Xz6TcLYzruHCx7S-Iax9Y=]

- Roles of PARP-1 in DNA damage repair and synthetic lethality. DNA... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTroRyI5yFpqhvanbSrU5s1OVUdQYFIexyIgi4dc3nfb6wpqbg57S6OyFaDIW7N9nmlqRYVEbB2fxd6RxF31mMEorzywbrBFWdsNiEteBCMzGaXNpqufdb8Rel8yy26rxh1Grrfcxu_BH3q6lxmsOXQGdoKYjk1rMBXuVC8GoLOXTPdOk6jgYRZZHwuFSNygVtj_InIU1P9_NRe2AurZCGmPxgZ8a1Vn5X67PbErqaJV7B_mNm0rOThMU1YYMsJmSke7gfmw==]

- The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNmcx3fu1dNQezB6GkcEPOhUBYoqB9P3JVMzGjZC79w_RNqOjoA1tnkWoKefeQxxQdeu9S1BBEevWF9ZR9Sz3EHsMCo8C6a9BX2EOGcU4hOuur8gwdiW7wlP-m8JgkMsHQlMnOrJZ-X6hQ3E=]

- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzXPLo2hK59j7MtsrElIsamUqYgnU9otc3mmoXpiI1wB_X8vt64EY_euVBysOGA93zFkYVu8Zync_SJPwyO5LfmQMqMWYzxs2vMRUtNojrKNZnFd9baO-9yZn7R7sotEVf0azMRslVuO2gAEbQTv8KknpjabHDZVOY4VTF6wc3qDpiKSUa3SleF9zLK8fcCZu0GC8kCDHA2PoPpZD-VQ=]

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuenqTfruFxYKn8B8WIoq46EWNQECL_qXCjY8wdbblmEi72W80_74pKPHWMmI50vcWL18E13fM1xOYhUggL7aCiO8Fp6uJtFz1WqCXxP-rKfq1F9bKcE-IvpoakUxYp0a6dcB8WwcNzPHfhtwa]

- PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFokeGWe6pFrw9sNHP_Qbh9RFFDDMEALLnQVvzxHR312d3g0OYnjA8rWdN5B0TkycUb8k-u2wNmeEdGFqNODuZ_A9UPYwEf7YFMngg4T1ZuKnT4n5hs69iZatSvzVrrpO1WTcMXGRVsDstpO3gxUEZ9frcPDKDq03hrSOdcs6npi1VIrEoMGO-YLP1SpK5wQrMScN1cdU00oXJl]

- Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNY4JnoWASrLhPVqg3qxUTW0Zv6N9byFKSCunATIN-vOmU1oMzjDC5VgAk8kXcH-z2dkLlvF8uN18yVm3Jcj0MApISwNUcWs_YQgAjXobEygzek9TxgPJC1UmZhpGTqzHy1tSbuyLPBmUAWZo=]

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZdZ0o1xL0cZpsJrgnBt-wJSE9Gx7p9vVDascJQW8sQqECtdMOnqj1HOnzClnawWQjNyepDupKEgE9zsXXHdcsTgnGqYkxczPAcKHMntXlZ2dwroVwi0Ra9RoTMuR5lVzN1LLA]

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVp8kfFPFTaI28uoWXpN-qoxNFdszWy0YWoYf4qtyHIECI0Jv7Q7Ih-1ZBkR1CUCF_SeVpDPfBB9ZtUzrNVL6-scDXbOjbQ4NxamL9pOTn3kcOV7KZw4zRsouJbnHnnB0U_dAAbx5625Sk1Q=]

- The mechanism of PARP inhibitor action is identified - Drug Target Review. [https://vertexaisearch.cloud.google.

- A Review of PARP Inhibitors in Clinical Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-f3mztPVloBbBhhboWafQwSaD9iYCvae_kGKVMk5ULCW1X7qk1K8ojjPEyprxJJiK_0COT97DerstfVgmtllyQlBQ4of9JkAiyATwvcaAhsFsDkUzhHJvYo8FM4q5YAx5we0VSmMCwiuRs5PGjwZZlfS3GoL2g4iMzUbX7FbwRlW9ymCMHA==]

- Mechanism of Action of PARP Inhibitors - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAUcj9fVRffZYusGATCa1A6iGilNSLapgxQGYcNQLzC50yWqxugb_svmku4Fe0lAFD4YkPB42sV2Vrmk7zpZL18mG9evJ97RaEqFGWG8dzQSLxQ9MUGcYLKfAeaP4c37mi6sgMfTnbx1kJYPwP6669UFXkY9ELUoYKmbu6u4r2kkjcelS-rR64rjrEw6fMAUABzfal]

- Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0EI9ERn_o0wMsUA-_1tUQtIOTZwfKwlTj-IS9Y--O2BBHF5bD8O3DZx5Bkz8S-GA2ffd8v6kH7ixZ3aMPR9vVy778TFrkfSSJFnCjgkqWdOA579k-OaCwYodi75x2yuVIROmdueY_Tq60sws=]

- A summary of PARP inhibitor's mechanism of action. On the top is a PARP... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_kNelL67NM8zJtcoJDtWtWvVwTrVY7NuYFrnCrrQjHriAK6rhQM2ztINRhr_pH-IxXElU7nTVlpakl9mY98bRsQ5ZxKh7AmrVv5CPDwkqKq4ZPHmHsWIUG5q1Oq7gB-W1ICaRVEinlWun6pP5ohGLyI-mVI_RiqhfWVUxQv5gw8kQtYaCCH_VWlUtvivNTep1I8l_OoBRzDTbbc6kFPsT1qUrQ1q9fOqj-4c58L8Frfo8yU39kgiziik0ruGLYFDxI1QDJxY=]

- PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiA7i_q08ydmgj6igWkPLPzYmNKCQVZAnRMjhI56Vym91WGNv0RphMuQIP5phc2XSmkzRjOEpZihuJe0DwJ8sDBloFverkn1pvLgg3ThsP26okDaxHFH2ztsEkVJSKoGNg3LyBwC2c4LXZ8vhqdYcNpC4HeK4KvP8rXW-CvGgct5WDpz40yRo-y9dyTnh59nneL3A9qaHWwhd1_lJUuaJabdYm-Mn9lQ==]

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmNpEH3p_5xlNdBHiVQpzXiRcUaFFMMe2PtI5_kR9wDSZ_ZFpXS9RQHcNQORQaIi2afBGyCYGjXb-_xoUkS4rZ_7Q3TZUtP2YcE2dMvYbYld1bm29OAVewKwltGsCSnMp2eRNp_tas6pMLnNY=]

- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSxa7DU3lbt2vTxt0fhWyetcdBU8T6qhH53ExCVm9o91I3zuomdE8XgTKrZS9-mtszjlfOixoNAJYjYbp8WrkZ5as0druOJyll_8gcSMHlIOogdb8mzsdn_J5AyxGHAD5knWyIZNXFrAvBp3w=]

- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8STcZlWlY3WLxYZDtOgPVcbsHiGIVos9pzKb-ryyqqxUIQQrciQmG80guK5nm8EZ3-H_pQDJylcTVk5eKjwLNASyWjUS4nn0OTjiPDEWuT1MwmdxC6cUkosXcs7MXr-tdkcAN]

- PARP inhibitors: a review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8WsoHSZb7eVb843zYeNtufM_aWPNxkcLRlicXrsIxayol9vKs46UQ7oOuXzK_UzXTOUQhSYnEBgM5ssnRt2IjoyHhhKI5jPiVBCZEVQMOXQYIp141J3d_RRM4QKMRdyESyx_-]

- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9fpRJv4PgoKM9Pk7T0TgL_wXj9IzKCu4aJ226ikFL4U9XZMIzKtdTNx6DY9sGyKIYo-Ik-ZNRJU4jr2fPeWKzf_3xBfq0izCG33SIscfW8r1di7-1OgQGnJjKGsVoNeb2dMKzKjvi0g==]

- Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvlv_TzvTWj8h1fT_onwsVxESFCwIBoxF4ZuUn2Ja-8j890idxE9GoERVtZraXu4YhfD8jbH0oWFwHrafwmabFFCt0mGzHQ0DUkI4vqKNqQgCiTrFxMUZ3s0LdMKRU1sEuaeS2eGfbIKkyWS4=]

- WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUiRCwAFN-SC-JVWHGUAqYSG-1vHr9CE8aQVjbYe_zwz9ESfGMxHZbyg7i6ogq21S_KVgQO0DS8ssckuqRkQIaCBo2dAgQv_gr8xiU5kLUq-2kQ3Xg8pAWwQW5sN-nuLTBP9uQLBbbN1hsYAXtFAyN]

- WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYTbnHG5kNWvZ5BYV5tg1UW89V7A7wSQZXo0QDoNx3HBTY10wErxDpe58RwaEorUYFHXOi5HSXb5uSJfky6JE83uCGfZXT-0m1cddEIhdVLeR0SzM4zTyI_HEHenoz8xWH7Iivh7VoL6ZkKQ==]

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg80Uc49lpa0DGKrpcDn_c8p9rR_j9Mp5N_nQgjHPJnmqRcQ7-72745HHgSgkas8gTcQVkbsXPvwD9cDdS2NwZctGHBphIzvWayke3Zu96hiV7AjJRRkLq1x7ctuEabTagPOeeHQfSDUbSmast]

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBtH-R0TEEqZJ-WOgPz9NeG5JQ8nUeVZMo3mb7kfOgA6M-JHIUCjWUYkAUYm31ls_zXRbJPryyxiYvD0f8KxV1rPtuSejmDTUPr-OCHqStV64jlOn8LbB_8HxqDZex__PtpsDef9kXR7SlSvOr]

- Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh29zsi-gxQZj1Oy7gN6OZXA39QHqM04eYKW5J9n8SEUjPWmYOO1sHvYDcvlT3Tx6bDZxyfqWaRYuI92AIhwxPBpHxhP5yU57B3d180FCtHl1OLy4euclCx2nWXRTrcB5OOzFW]

- Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKAR2TSf711hnolxBcw6K90TMmYOTiAnCHw948nyBRWZ2U5JDXlCrS713aFOr13r-6GHIIYzQKAaJ_0-YnEPf-8Aje5LMdR6YHUeCncdraMVb0aW7LXgYYO4XlFnj7Zbnv8XvH]

Sources

- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. entity-health.com.au [entity-health.com.au]

- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2010133647A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

structure-activity relationship of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Beginning Data Collection

I've started gathering data on the structure-activity relationship of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. Comprehensive Google searches are underway, focused on synthesis, biological activities, and key structural modifications influencing potency and selectivity. This initial phase involves a broad information sweep.

Outlining Research Parameters

I'm now diving into the detailed research plan. The goal is to first identify the compound's primary targets and collect IC50/Ki data. Detailed experimental protocols are also on my radar. After that, I'll structure the technical guide, beginning with an introduction to the core molecule and its significance. Then, I will focus on SAR, which will include tables of quantitative data and Graphviz diagrams.

Initiating Target Identification

I'm now analyzing search results to pinpoint the primary targets of the compound and its analogs. I'm focusing on collecting IC50 and Ki values to provide the most quantitative data possible. I'm also searching for detailed experimental protocols for synthesis and biological evaluation.

The Strategic Therapeutic Potential of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target. This guide focuses on a key derivative of this scaffold, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, exploring its established role as a critical starting material and pharmacophore for the development of potent and selective inhibitors against several high-value therapeutic targets. While direct extensive biological profiling of the core molecule is not widely published, its strategic application in the synthesis of clinical candidates and research probes underscores its significance. We will dissect the therapeutic rationale, structure-activity relationships (SAR), and experimental workflows for targeting Poly (ADP-ribose) Polymerase (PARP), Carbonic Anhydrases (CAs), and Protein Arginine Methyltransferase 5 (PRMT5), providing researchers with a foundational understanding for future drug development endeavors.

Introduction: The 3,4-Dihydroisoquinolin-1(2H)-one Core as a Versatile Pharmacophore

The isoquinolinone structural motif is prevalent in numerous natural products and synthetic molecules demonstrating a vast array of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The rigidity and defined three-dimensional geometry of the 3,4-dihydroisoquinolin-1(2H)-one core make it an ideal template for the design of targeted therapeutics. The introduction of an amino group at the C7 position, yielding 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, provides a crucial chemical handle for synthetic elaboration, enabling the exploration of chemical space and the optimization of interactions with biological targets. This guide will illuminate the potential of this specific molecule by examining the classes of high-impact targets for which it serves as a foundational building block.

Primary Therapeutic Target Class: Poly (ADP-ribose) Polymerase (PARP) Inhibition

The most prominent application of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one in drug discovery is as a key reactant in the synthesis of potent Poly (ADP-ribose) Polymerase (PARP) inhibitors.[2] PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response, primarily in the repair of single-strand breaks via the base excision repair (BER) pathway.[3][4]

Therapeutic Rationale: Synthetic Lethality in Oncology

The concept of synthetic lethality is the cornerstone of PARP inhibitor therapy. In cancers with defects in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1 or BRCA2 mutations, the cells become heavily reliant on PARP-mediated BER for DNA repair and survival.[3][5] Inhibition of PARP in these HRR-deficient cells leads to an accumulation of unrepaired DNA double-strand breaks during replication, ultimately resulting in cell death.[5] This provides a targeted therapeutic strategy that selectively kills cancer cells while sparing normal, HRR-proficient cells.[3]

Role of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one in PARP Inhibitor Design

The dihydroisoquinolinone core mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. This allows it to bind to the nicotinamide-binding pocket of the enzyme. The 7-amino group serves as a critical attachment point for various side chains and ring systems that can be tailored to enhance potency, selectivity, and pharmacokinetic properties. These modifications often extend towards the enzyme's ribose-binding site or solvent-exposed regions to form additional interactions.

Logical Workflow: From Scaffold to Potent PARP Inhibitor

Caption: Workflow for developing PARP inhibitors from the core scaffold.

Experimental Protocol: PARP1 Enzymatic Inhibition Assay

This protocol outlines a standard, non-radioactive, colorimetric assay to determine the inhibitory potential of compounds against PARP1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The incorporated biotin is then detected by a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

-

Recombinant Human PARP1 Enzyme

-

Histone-coated 96-well plate (black or clear)

-

PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ solution

-

Biotinylated NAD+

-

Test Compounds (dissolved in DMSO)

-

Streptavidin-HRP conjugate

-

TMB Substrate

-

Stop Solution (e.g., 2 M H2SO4)

-

Plate reader (450 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 nM) in PARP1 Assay Buffer. Ensure the final DMSO concentration is ≤1%.

-

Reaction Setup: To each well of the histone-coated plate, add in the following order:

-

50 µL of PARP1 Assay Buffer

-

10 µL of Activated DNA

-

10 µL of Test Compound dilution (or buffer for control, or known inhibitor like Olaparib)

-

10 µL of Recombinant PARP1 enzyme.

-

-

Incubation: Gently mix and incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 20 µL of a NAD+/Biotinylated NAD+ mixture to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).

-

Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).

-

Stop Reaction: Add 100 µL of Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Secondary Therapeutic Target Class: Carbonic Anhydrases (CAs)

While direct inhibition data for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is sparse, compelling evidence from its close structural analog, 7-amino-3,4-dihydro-1H-quinolin-2-one, suggests the scaffold is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms.[2] This makes CAs a highly probable and promising target class.

Therapeutic Rationale: Targeting Tumor Hypoxia and Metabolism

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several hCA isoforms are overexpressed in various cancers, particularly the transmembrane isoforms hCA IX and hCA XII. These isoforms are strongly induced by hypoxia and play a crucial role in maintaining the acidic tumor microenvironment by facilitating the extrusion of protons generated during anaerobic glycolysis. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy. Inhibiting hCA IX and XII can disrupt pH regulation in cancer cells, leading to apoptosis and sensitization to conventional therapies.

Structure-Activity Relationship (SAR) Insights

Studies on 7-amino-3,4-dihydro-1H-quinolin-2-one and its derivatives have shown that:

-

The intact bicyclic lactam scaffold is responsible for inhibition, unlike coumarins which require hydrolytic ring-opening.[2]

-

The core compound shows effective inhibition against tumor-associated isoforms hCA IX and XII, as well as the cytosolic isoform hCA VII.[2]

-

Derivatization of the 7-amino group can significantly modulate potency and isoform selectivity. For instance, peptide-dihydroquinolinone conjugates showed micromolar inhibition against hCA IX and XII while being inactive against off-target isoforms hCA I and II.

Signaling Pathway: Role of hCA IX in Tumor Acidosis

Caption: Inhibition of hCA IX disrupts pH regulation in cancer cells.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This protocol measures the inhibition of CA-catalyzed CO2 hydration.

Principle: A stopped-flow instrument rapidly mixes two solutions: one containing the enzyme and inhibitor, and the other a CO2-saturated solution with a pH indicator. The hydration of CO2 produces protons, causing a pH drop that is monitored as a change in the indicator's absorbance over time. The initial rate of this reaction is proportional to the enzyme's activity.

Materials:

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., 4-Nitrophenolate)

-

CO2-saturated water

-

Test Compounds (dissolved in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme/Inhibitor Solution (Syringe A): Prepare a solution containing the specific CA isoform and the pH indicator in the assay buffer. Add varying concentrations of the test compound (or DMSO for control).

-

Substrate Solution (Syringe B): Prepare a CO2-saturated water solution.

-

Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 400 nm for 4-nitrophenolate).

-

Measurement: The instrument rapidly mixes equal volumes from Syringe A and Syringe B. The absorbance change is recorded for a short period (e.g., 10-20 seconds).

-

Data Acquisition: The initial rates (dA/dt) of the reaction are calculated from the initial linear portion of the absorbance curve.

-

Data Analysis: The inhibitory activity is determined by plotting the residual enzyme activity (%) against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, derived from the IC50 value.

Emerging Therapeutic Target: Protein Arginine Methyltransferase 5 (PRMT5)

Recent research has identified the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a promising starting point for developing inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic enzyme implicated in cancer.

Therapeutic Rationale: Targeting Epigenetics in Cancer

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. It is a critical regulator of numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. PRMT5 is overexpressed in a variety of cancers, including non-Hodgkin's lymphoma, and its activity is essential for the growth and survival of these cancer cells. Therefore, inhibiting PRMT5 represents a promising epigenetic-based therapeutic strategy. A 2025 study detailed the design of novel 3,4-dihydroisoquinolin-1(2H)-one derivatives that demonstrated excellent PRMT5 inhibitory activity and potent anti-proliferative effects against lymphoma cell lines.

Quantitative Data on Dihydroisoquinolinone Derivatives

The following table summarizes data for a lead compound ("D3") from a study on PRMT5 inhibitors, illustrating the potential of the scaffold.

| Compound | Target | IC50 (Enzymatic Assay) | Anti-proliferative Activity (Z-138 cells) |

| Lead Compound D3 | PRMT5 | Excellent | Potent |

| (Data from J. Med. Chem. 2025) |

Note: Specific quantitative values were not publicly released in the abstract but were described qualitatively as "excellent" and "potent".

Conclusion and Future Directions

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a strategically valuable molecule in modern drug discovery. While it may not be a potent therapeutic agent in its own right, its true power lies in its role as a versatile and privileged scaffold. Its established utility in the synthesis of inhibitors for high-value oncology targets like PARP and the strong, analog-based evidence for its potential in targeting carbonic anhydrases and PRMT5 make it a compound of significant interest.

Future research should focus on:

-

Direct Biological Profiling: A comprehensive screening of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one against a broad panel of kinases, metalloenzymes, and epigenetic targets to uncover any inherent, direct biological activity.

-

Structure-Based Design: Leveraging the 7-amino functional group to develop novel derivatives with improved potency and selectivity for PARP, CA, and PRMT5, guided by co-crystal structures.

-

Exploration of Other Isomers: Investigating other positional amino isomers (e.g., 5-amino or 6-amino) of the dihydroisoquinolinone core to fully explore the structure-activity landscape for these target classes.

By understanding the causality behind its use as a pharmacophore and applying rational design principles, researchers can continue to unlock the therapeutic potential embedded within the 7-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold.

References

-

Maresca, A., et al. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 773-777. [Link]

-

Guler, O. O., et al. (2020). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1021-1026. [Link]

-

Lord, C. J., & Ashworth, A. (2012). The HRD score: a new biomarker for HR deficiency and PARP inhibitor sensitivity. Breast Cancer Research, 14(5), 319. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(18), 12157-12168. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry, 68(1), 108-134. [Link]

-

Pilie, P. G., et al. (2019). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Clinical Cancer Research, 25(13), 3759-3771. [Link]

-

O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

-

Solecka, J., et al. (2016). Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5302-5314. [Link]

-

Antolin, A. A., & Workman, P. (2019). Drugging the kinome: progress and challenges in rational inhibitor design. Biochemical Society Transactions, 47(1), 23-33. [Link]

-

Bozdag, M., et al. (2017). Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 890-896. [Link]

-

Solecka, J., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15852-15873. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-558. [Link]

-

Zablotskaya, A., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 25(23), 5733. [Link]

-

Ali, F., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1126. [Link]

-

Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie, 354(11), e2100122. [Link]

-

Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. Pharmaffiliates. [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022). Frontiers in Oncology, 12, 911801. [Link]

-

Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). Amino Acids, 52(10-12), 1439-1452. [Link]

-

Slade, D. (2020). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Cancers, 12(7), 1803. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 66491-03-0 [chemicalbook.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

discovery of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one as an inhibitor

Starting Research Now

I'm currently immersed in Google searches, aiming to build a solid foundation of information. My focus is on 7-Amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds, particularly their discovery, synthesis, and biological activity. I'm prioritizing their inhibitory role, specific targets, and potential therapeutic applications.

Refining Search Strategies

Initiating Focused Searches

I'm now starting a more targeted search phase. I'm focusing on discovery, synthesis, and biological activity of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, with an emphasis on its inhibitory actions and specific therapeutic targets. Simultaneously, I'll hunt for synthesis protocols, characterization methods, and inhibitory assay details. Plus, I will include reviews on mechanism of action and structure-activity relationships, to aid in constructing a detailed technical guide.

An In-depth Technical Guide on the Solubility and Stability of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmacologically active compounds, including poly (ADP-ribose) polymerase (PARP) inhibitors. Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility and stability of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, offering field-proven insights and detailed experimental protocols to ensure robust and reliable data generation.

Introduction: The Central Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. For a building block like 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, a thorough understanding of its solubility and stability is not merely an academic exercise but a critical prerequisite for successful drug development. These parameters influence everything from reaction kinetics in synthesis to the ultimate bioavailability and safety profile of the final active pharmaceutical ingredient (API).

The presence of both an amine group and a lactam moiety in 7-Amino-3,4-dihydroisoquinolin-1(2H)-one suggests a pH-dependent solubility profile and potential susceptibility to hydrolytic degradation. Therefore, a comprehensive characterization is essential to de-risk its use in medicinal chemistry campaigns and to guide the development of robust formulations. This guide will provide the necessary framework for such a characterization.

Solubility Characterization: Beyond a Single Number

Solubility is a thermodynamic parameter that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. However, in the context of drug development, a single solubility value is often insufficient. A more nuanced understanding of both thermodynamic and kinetic solubility across a range of physiologically relevant conditions is required.

Theoretical Considerations: pKa and its Influence

The ionization state of a molecule is a primary determinant of its aqueous solubility. For 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, the aromatic amine group will have a specific acid dissociation constant (pKa). Below this pKa, the amine group will be protonated, leading to increased solubility in acidic aqueous media. Conversely, at pH values above the pKa, the molecule will be in its neutral, less soluble form.

dot

Caption: Influence of pH on the ionization state and solubility of an amine-containing compound.

Experimental Protocols for Solubility Determination

2.2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

-

Preparation: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition of Compound: Add an excess of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one to each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the final pH of the saturated solution.

2.2.2. Kinetic Solubility (High-Throughput Screening)

This method is often used in early discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the stock solution to a series of aqueous buffers in a microtiter plate to create a range of concentrations.

-

Precipitation Detection: Monitor the solutions for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Table 1: Hypothetical pH-Solubility Profile for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| 2.0 | 1500 | >200 |

| 4.5 | 850 | 180 |

| 6.8 | 120 | 95 |

| 7.4 | 80 | 75 |

| 9.0 | 50 | 45 |

Stability Assessment: Ensuring Molecular Integrity

The stability of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is paramount for its reliable use. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. A comprehensive stability assessment should evaluate both solid-state and in-solution stability under various stress conditions.

Solid-State Stability

Solid-state stability is crucial for determining appropriate storage conditions and shelf-life.

Protocol:

-

Sample Preparation: Place a known amount of solid 7-Amino-3,4-dihydroisoquinolin-1(2H)-one in open and closed vials.

-

Stress Conditions: Expose the samples to a range of conditions as per ICH guidelines (e.g., 40 °C/75% RH, 60 °C, and photostability).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

-

Analysis: Analyze the samples for the appearance of degradants and any change in physical properties (e.g., color, crystal form). A stability-indicating HPLC method is essential for this analysis.

In-Solution Stability and Forced Degradation

In-solution stability studies are critical for understanding the compound's behavior in biological media and during formulation. Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating analytical method.

3.2.1. Forced Degradation Protocol

-

Stress Conditions: Subject solutions of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Stress: 60 °C in neutral solution

-

Photostability: Exposure to light (ICH Q1B)

-

-

Time Points: Sample at various time points to achieve a target degradation of 5-20%.

-

Analysis: Analyze the stressed samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradants.

dot

Caption: Workflow for forced degradation studies.

Table 2: Hypothetical Forced Degradation Results for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

| Stress Condition | % Degradation (at 24h) | Major Degradants (m/z) | Potential Pathway |

| 0.1 N HCl, 60 °C | 15.2 | 179.08 | Lactam hydrolysis |

| 0.1 N NaOH, 60 °C | 25.8 | 179.08 | Lactam hydrolysis |

| 3% H₂O₂, RT | 8.5 | 192.07 | N-oxidation |

| 60 °C (neutral) | <1.0 | Not significant | Thermally stable |

| Photostability (ICH Q1B) | 5.3 | 190.06 | Photodegradation |

Conclusion: A Foundation for Rational Drug Design and Development

A thorough understanding of the solubility and stability of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one is indispensable for its effective utilization in drug discovery and development. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for generating the high-quality data necessary to inform critical decisions. By investing in a comprehensive physicochemical characterization early in the development process, researchers can mitigate risks, streamline formulation development, and ultimately increase the probability of success for their drug candidates. The insights gained from these studies will not only guide the development of molecules containing this scaffold but will also contribute to a broader understanding of the structure-property relationships that govern the behavior of heterocyclic compounds in pharmaceutical systems.

References

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

"Solubility Measurement and Applications in Drug Discovery" by Avdeef, A. in ADMET for Medicinal Chemists: A Practical Guide. John Wiley & Sons, Inc. (A general reference for the principles of solubility measurement). [Link]

-

"Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development" by Alsante, K. M., et al. in Pharmaceutical Technology. (A foundational article on the principles of forced degradation). [Link]

commercial suppliers of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Initiating Supplier Search

I'm currently engaged in a comprehensive series of Google searches. My primary focus is pinpointing commercial suppliers of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. I am prioritizing reputable chemical manufacturers and distributors known for their reliability.

Defining Search Parameters

I've expanded my search strategy. I'm now incorporating the CAS number (213791-28-5) and will use variations of search terms. I'll also seek technical data sheets, safety data sheets, and certificates of analysis to gather info on purity and storage. Plus, I'll be looking at scientific literature and patents to learn more about its applications.

Expanding Search and Planning

I'm now running comprehensive searches with the CAS number and varied terms like "suppliers" and "for research." My focus includes technical and safety data sheets and CoA's to determine purity and storage, while also investigating literature and patents for compound uses. I'm also devising a structured technical guide that will include supplier comparisons and an acylation protocol. I also plan to generate visualizations with Graphviz.

Expanding My Research Scope

I'm now expanding my search. I'm focusing on reputable chemical manufacturers and distributors serving research. I'll include the compound name, CAS number, and variations in search queries. I'm also actively searching for technical and safety data sheets (SDS), and certificates of analysis (CoA) for critical purity, analytical, and storage info. Moreover, I'll review literature and patents, and structure a tech guide with supplier comparisons, and acylation protocol. I also plan Graphviz diagrams.

An In-Depth Technical Guide to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a class of targeted cancer therapeutics known as poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and an exploration of its application in the development of potent PARP inhibitors. By delving into the causality behind experimental choices and the structure-activity relationships of its derivatives, this document serves as a critical resource for researchers engaged in medicinal chemistry and drug development.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with diverse biological activities. Its rigid, bicyclic structure provides a robust framework for the spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The introduction of an amino group at the 7-position, as in 7-amino-3,4-dihydroisoquinolin-1(2H)-one, offers a crucial chemical handle for further molecular elaboration, enabling the construction of complex and highly specific therapeutic agents.

This guide focuses on the hydrochloride salt of this versatile building block, a form often favored for its improved stability and handling characteristics in a laboratory setting. Its most notable application to date is in the synthesis of PARP inhibitors, a groundbreaking class of drugs that exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair mechanisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| Appearance | Solid (form may vary) | |

| CAS Number | 213933-71-0 | |

| IUPAC Name | 7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |

| InChI Key | IMMVVYYLKFAGLH-UHFFFAOYSA-N | |

| SMILES | C1CNC(=O)C2=C1C=CC(=C2)N.Cl | |

| Melting Point | Data not publicly available | |

| Solubility | Data not publicly available. Expected to have some solubility in polar protic solvents. |

Synthesis and Purification

The most common synthetic route to 7-amino-3,4-dihydroisoquinolin-1(2H)-one involves the reduction of its nitro precursor, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (Free Base)

This protocol describes the catalytic hydrogenation of the nitro-intermediate. This method is widely favored due to its high efficiency, clean conversion, and the ease of product isolation.

Reaction Scheme:

Caption: Catalytic hydrogenation of the nitro-precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (e.g., 700 mg, 3.6 mmol) in methanol (25 mL) in a suitable hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Causality: Methanol is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions. Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.

-

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and stir the reaction mixture vigorously.

-

Causality: A pressure of 60 psi ensures a sufficient concentration of hydrogen in the reaction mixture to drive the reduction to completion in a reasonable timeframe. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Causality: Diatomaceous earth provides a fine filtration medium that effectively removes the solid catalyst particles without adsorbing a significant amount of the product.

-

-

Concentration: Concentrate the filtrate under reduced pressure to yield 7-amino-3,4-dihydroisoquinolin-1(2H)-one as a solid. The reported yield for this step is approximately 86%.

¹H NMR Data for the Free Base (400 MHz, CD₃OD): δ 7.26 (d, J = 2.64 Hz, 1H), 7.02 (d, J = 7.91 Hz, 1H), 6.84 (dd, J = 8.13, 2.42 Hz, 1H), 3.42 (t, J = 6.55 Hz, 2H), 2.81 (t, J = 6.59 Hz, 2H).

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude 7-amino-3,4-dihydroisoquinolin-1(2H)-one in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as gaseous HCl).

-

Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Drug Discovery: Synthesis of PARP Inhibitors

The primary and most significant application of 7-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is as a key intermediate in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death—a concept known as synthetic lethality.

The Role of the 7-Amino Group in PARP Inhibitor Synthesis

The 7-amino group serves as a critical nucleophile or a point of attachment for building out the rest of the inhibitor molecule. A common synthetic strategy involves the acylation or sulfonylation of this amino group to introduce moieties that will interact with specific residues in the PARP active site.

Illustrative Synthetic Workflow:

Caption: Competitive inhibition of the PARP1 enzyme.

Safety and Handling

The hydrochloride salt of 7-amino-3,4-dihydroisoquinolin-1(2H)-one is classified as an acute oral toxicant (Category 4). Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a compound of significant strategic importance in modern medicinal chemistry. While detailed physicochemical data for the salt form remains to be fully characterized in the public domain, its synthetic accessibility and its proven utility as a core scaffold for potent PARP inhibitors underscore its value. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and a clear rationale for its application in the development of targeted cancer therapies. As research into PARP inhibition and other therapeutic areas continues to expand, the demand for versatile and well-characterized building blocks like 7-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is set to grow, making a thorough comprehension of its chemistry essential for innovation in drug discovery.

References

-

PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10743-10752. Available at: [Link]

-

Çalışkan, B., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. Available at: [Link]

-

Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13269. Available at: [Link]

-

Thorsell, A.-G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118858119. Available at: [Link]

-

Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102. Available at: [Link]

-

Rose, M., et al. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 363-382. Available at: [Link]

-

Li, H., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 911915. Available at: [Link]

-

Wilson, Z. J., et al. (2017). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Oncotarget, 8(50), 87405-87420. Available at: [Link]

-

Al-Mawsawi, L. Q., et al. (2014). 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors. Molecules, 19(11), 18632-18645. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-amine. Retrieved from [Link]

exploring the pharmacophore of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Initiating Data Gathering

I'm now starting with some focused Google searches to get data on the pharmacophore of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. I am specifically interested in its biological targets, SAR, and any existing pharmacophore models. I plan to broaden this with related search terms for comprehensive results.

Exploring Pharmacophore Space

I'm now expanding my initial search to encompass experimental and computational protocols relevant to pharmacophore modeling, like 3D-QSAR and docking studies. I'm also delving into authoritative reviews on its therapeutic potential and mechanism. My next step will be to synthesize a technical guide that introduces the compound, then focuses on pharmacophore modeling and analysis, data, diagrams and cited references.

Expanding Search Parameters

I'm now focusing on a more granular search approach. My queries are aimed at retrieving information on the compound's structure-activity relationships, biological targets, and published pharmacophore models. I am also looking into established experimental and computational techniques for pharmacophore modeling and validation. I plan to incorporate established and emerging data to synthesize the technical guide.

Formulating Search Terms

I'm now starting with a series of targeted Google searches. I'll focus on the pharmacophore of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, its biological targets, SAR, and any existing pharmacophore models. I'll also look for experimental and computational techniques for pharmacophore modeling and validation. My primary focus is establishing the biological target for the compound. I plan to synthesize this data in a technical guide.

Refining Search Strategies

I am now focusing on refining my search terms to ensure I capture comprehensive data on the compound's known biological targets and existing pharmacophore models. I'm also expanding my search to include experimental and computational protocols, with a particular emphasis on techniques for pharmacophore modeling and validation. I plan to use established and emerging data to synthesize this into a technical guide. I am prioritizing confirming its primary biological target.

Gathering Initial Information

I'm presently initiating targeted Google searches to gather data on the pharmacophore, SAR, and biological targets of the compound and existing models. Simultaneously, I am researching experimental and computational techniques for validation and pharmacophore modeling. I will also incorporate authoritative reviews about its therapeutic potential. The guide will introduce the compound and then delve into the pharmacophore, data, protocols and references.

Initiating Detailed Research

Developing Search Strategy

I've initiated detailed searches to establish the compound's primary biological target and confirm its role as a PARP inhibitor. I'm also refining my queries to gather comprehensive data on SAR, established pharmacophore models, and related structure-activity relationships, which will be incorporated into the technical guide. My focus remains on authoritative sources and establishing the compound's role in the PARP pathway.

Defining Research Parameters

I've initiated searches to confirm that the compound is, in fact, a PARP inhibitor, which will be the primary focus. I'm also starting to assemble an introduction with the background to cover the introduction and the biological target. I'll include the compound's significance and introduce the core concept of the pharmacophore. I plan to synthesize the data with citations into a technical guide. The guide's structure will incorporate computational and experimental aspects.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

<R>

Introduction

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of biologically active molecules, including inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and enhancer of zeste homolog 2 (EZH2), which are implicated in cancer progression and other diseases.[1][2][3] The synthesis of this amine from its corresponding 7-nitro precursor is a critical transformation, enabling the introduction of further diversity and functionality. This document provides a comprehensive guide to the reduction of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one, detailing various established protocols, discussing the underlying chemical principles, and offering practical insights for successful execution in a research and development setting.

Strategic Overview of the Synthesis

The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental transformation in organic chemistry with several well-established methods. The choice of reducing agent is paramount and depends on factors such as substrate compatibility, desired chemoselectivity, reaction scale, and safety considerations.[4]

This guide will focus on three prevalent and reliable methods for this conversion:

-

Catalytic Hydrogenation: A clean and efficient method employing a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.

-

Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid.

-

Sodium Dithionite Reduction: A milder alternative that can be advantageous when dealing with sensitive functional groups.

The general synthetic pathway is illustrated below:

Caption: General reaction scheme for the reduction of the nitro precursor.

Method 1: Catalytic Transfer Hydrogenation